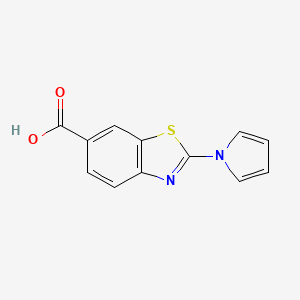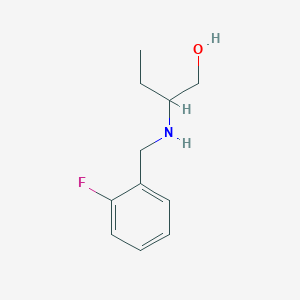
2-(2-Fluoro-benzylamino)-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Fluoro-benzylamino)-butan-1-ol” is an organic compound containing a benzylamine and a fluoro group. The presence of these functional groups could give this compound unique properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the benzyl group) attached to a butanol chain via an amine linkage. The fluoro group would be attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluoro group could affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Fluorescence Properties and Synthesis
One application of related chemical structures involves the study of their fluorescence properties. For instance, a fluorochrome derived from aniline blue showed markedly enhanced fluorescence in butan-1-ol compared to water, underscoring the solvent-dependent emission characteristics of such compounds (Evans & Hoyne, 1982). This highlights the potential use of similar fluoro-substituted compounds in developing fluorescent markers and dyes for various analytical and imaging techniques.
Solvatomorphism and Structural Analysis
Research on solvatomorphism, where a compound exhibits different crystal forms based on the solvent of crystallization, indicates the significance of molecular interactions in determining the structural and physical properties of materials. For example, solvatomorphism of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole chloride revealed structural changes induced by hydrogen bonding with solvents like butanol (Kamiński et al., 2010). Such studies are crucial for understanding the formation and stability of pharmaceuticals and advanced materials.
Solid-State Fluorescence
The synthesis and characterization of solid-emissive fluorophores highlight the role of fluoro-substitution in influencing photophysical properties. For instance, dialkylbenzo[b]naphtho[2,1-d]furan-6-one-type fluorophores exhibited strong blue fluorescence, with their structure and fluorescence quantum yields being systematically studied (Ooyama et al., 2008). Research in this area contributes to the development of materials for optoelectronic devices and fluorescent labeling.
Chiral Synthesis and Resolution
The compound has been used as a resolving agent in the synthesis of optically active compounds, demonstrating its importance in stereochemical applications. For example, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base via catalytic hydrogenation highlights its role in producing chiral molecules with potential applications in pharmaceuticals and fine chemicals (Hegedüs et al., 2015).
Interactions and Recognition
Studies on the molecular interactions and recognition processes involving fluoro-substituted compounds shed light on their potential uses in sensors and molecular recognition systems. For instance, the effect of fluorine substitution on chiral recognition was explored through the study of gas-phase complexes, revealing the nuanced interplay of CH···π, OH···π, and CH···F interactions (Ciavardini et al., 2013). Such insights are invaluable for designing more effective and selective molecular sensors.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIUSVZZOVBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



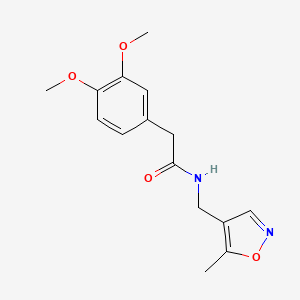

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)
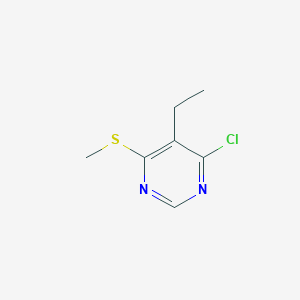
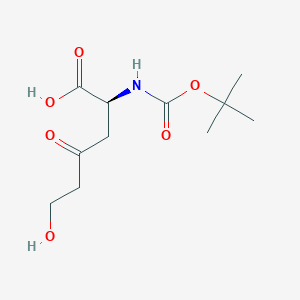
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)
